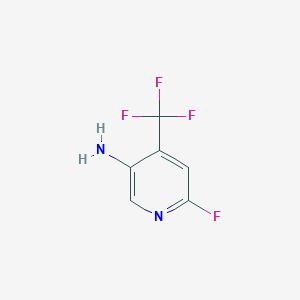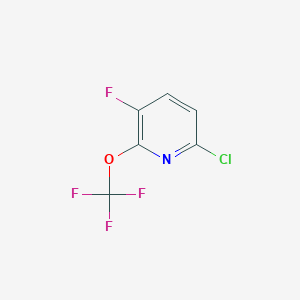
6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine is a heterocyclic aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-2-(trifluoromethoxy)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the pyridine ring. This can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group, often using trifluoromethanol and a suitable base under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or nitric acid under controlled conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-3-fluoro-2-(trifluoromethoxy)pyridine.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 6-chloro-3-fluoro-2-(trifluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups can influence its binding affinity and specificity, affecting pathways involved in cell signaling, metabolism, or gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-6-methoxy-4-(trifluoromethoxy)pyridine
- 6-Chloro-3-fluoro-2-(difluoromethoxy)pyridine
Uniqueness
6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in designing molecules with specific reactivity and stability profiles, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H2ClF4NO |
|---|---|
Molekulargewicht |
215.53 g/mol |
IUPAC-Name |
6-chloro-3-fluoro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2ClF4NO/c7-4-2-1-3(8)5(12-4)13-6(9,10)11/h1-2H |
InChI-Schlüssel |
GGPHQURTXDRRAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1F)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


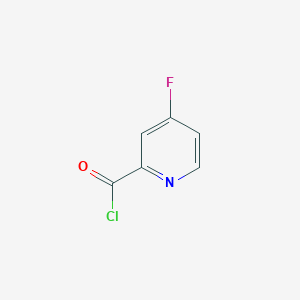
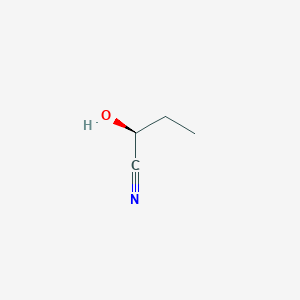

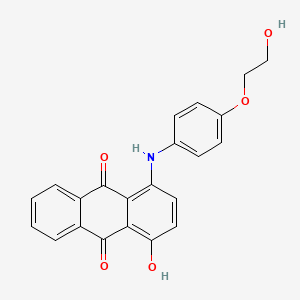
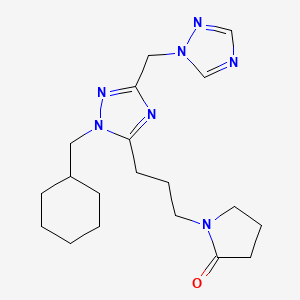


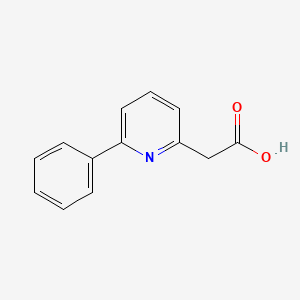
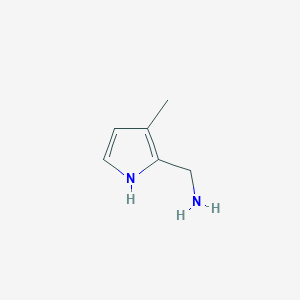
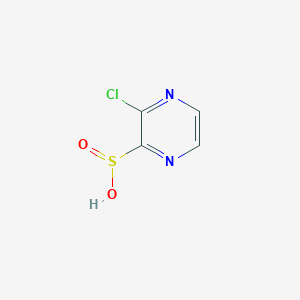
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)

